molecular formula C19H16ClFN2O3 B2749790 Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189646-53-4

Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2749790
CAS No.: 1189646-53-4
M. Wt: 374.8
InChI Key: KZDKPBSZEGYLKV-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 2-oxo-1,2-dihydroquinoline core. Key structural features include:

  • Chlorine substitution at position 7, which may enhance electron-withdrawing effects and influence binding interactions.
  • An ethyl ester at position 3, which impacts solubility and bioavailability.

Properties

CAS No.

1189646-53-4

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8

IUPAC Name

ethyl 7-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-5-3-4-6-14(11)21)13-8-7-12(20)9-15(13)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24)

InChI Key

KZDKPBSZEGYLKV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, biochemical pathways influenced, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyDetails
Molecular Formula C19H16ClFN2O3
Molecular Weight 374.8 g/mol
IUPAC Name Ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1H-quinoline-3-carboxylate
CAS Number 1189646-53-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and modulation of cellular processes. Quinolone derivatives, such as this compound, are known to exhibit a broad range of biological activities due to their structural characteristics.

Target Enzymes

  • Acetylcholinesterase (AChE) : Compounds like ethyl 7-chloro derivatives have shown potential as inhibitors of AChE, which is crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, making these compounds candidates for treating neurodegenerative diseases like Alzheimer's.
  • Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE plays a role in the hydrolysis of acetylcholine. Selective inhibition can lead to therapeutic benefits in conditions characterized by cholinergic dysfunction.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against cholinesterases:

CompoundIC50 (µM)Target Enzyme
Ethyl 7-chloro derivative0.48AChE
Ethyl 7-chloro derivative0.52BuChE

These values indicate that the compound has a potent inhibitory effect on both AChE and BuChE, suggesting its potential utility in treating conditions like Alzheimer's disease where cholinergic signaling is impaired .

Case Study: Neuroprotective Effects

A recent study investigated the neuroprotective effects of ethyl 7-chloro derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce cell death in neuronal cell lines exposed to hydrogen peroxide (H₂O₂), showcasing their potential as neuroprotective agents.

Biochemical Pathways Influenced

The quinolone structure allows these compounds to interact with multiple biochemical pathways:

  • Signal Transduction Pathways : The inhibition of AChE and BuChE can lead to enhanced signaling through cholinergic pathways.
  • Oxidative Stress Response : By reducing oxidative stress levels in neuronal cells, these compounds may activate protective pathways that mitigate cellular damage.

Comparison with Similar Compounds

Substituent Effects at Position 4

  • Hydroxy/isoprenyl groups (e.g., compound 29) alter electronic and steric profiles, possibly reducing enzymatic degradation but increasing polarity .

Position 7 Modifications

  • The chlorine atom in the target compound and BB14184 distinguishes them from analogs lacking this substitution (e.g., 4764-81-2, 73776-17-7). Chlorine’s electron-withdrawing nature may improve binding affinity in hydrophobic pockets .

Ester Group Variations

Physicochemical Properties

  • Lipophilicity: The 2-fluorobenzylamino group in the target compound likely increases logP compared to hydroxy/isoprenyl analogs (compound 29) .
  • Solubility : Methyl esters (73776-17-7) may exhibit higher aqueous solubility than ethyl esters due to reduced hydrophobicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 7-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via condensation reactions involving substituted benzaldehydes, amines, and malonate esters. For example, heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate in the presence of piperidine at 453 K yields quinoline derivatives . Reaction optimization includes monitoring via TLC, purification by silica-gel column chromatography (petroleum ether/ethyl acetate eluants), and recrystallization for single-crystal growth .
  • Key Considerations : Catalyst selection (e.g., ceric ammonium nitrate [CAN] for cyclization) and solvent systems (e.g., methanol or acetonitrile) significantly impact yields (up to 84% reported in analogous syntheses) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and packing motifs. For example, hydrogen bonding (O–H⋯O) in related quinoline carboxylates forms carboxylic acid dimers, with dihedral angles between aromatic and carboxyl groups around 6.8° .
  • Refinement : C-bound H-atoms are placed in calculated positions using riding models, while amino H-atoms are refined freely .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for quinoline-3-carboxylate derivatives?

  • Methodology : Comparative bioactivity studies (e.g., antimicrobial, anticancer) require standardized assays (MIC determinations, MTT cytotoxicity tests). For example, fluorinated benzylamino substituents (as in 2-fluorobenzyl derivatives) may enhance lipophilicity and target binding .
  • Data Analysis : Discrepancies in activity across studies are addressed by controlling variables like cell line specificity, solvent effects (DMSO vs. ethanol), and purity (>95% by HPLC) .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodology : Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps), while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like bacterial topoisomerases or cannabinoid receptors .
  • Validation : Experimental SAR (structure-activity relationship) data validate predictions. For instance, fluorinated analogs show enhanced binding to CB2 receptors due to halogen bonding .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

  • Methodology : Pilot-scale reactions require optimizing temperature gradients and mixing efficiency to avoid side products (e.g., dihalogenated byproducts). Eaton’s reagent or polyphosphoric acid (PPA) facilitates cyclization at 150°C without decomposition .
  • Purification : Industrial-scale chromatography is replaced with recrystallization or acid-base extraction to reduce costs .

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